

# ATTO 647N: A Technical Guide to its Photophysical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ATTO 647

Cat. No.: B15554283

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**ATTO 647N** is a fluorescent dye that belongs to a new generation of labels for the red spectral region.<sup>[1]</sup> It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a popular choice for a variety of applications in life sciences, including fluorescence microscopy, flow cytometry, and single-molecule detection.<sup>[1]</sup> This technical guide provides an in-depth overview of the core photophysical properties of **ATTO 647N**, detailed experimental protocols for their measurement, and logical workflows for its application in labeling.

## Core Photophysical Properties of ATTO 647N

The photophysical properties of a fluorophore dictate its suitability for specific applications. For **ATTO 647N**, these properties are well-characterized, providing a robust basis for experimental design. The key quantitative data are summarized in the table below.

Property	Value	Units	Notes
Excitation Maximum ( $\lambda_{\text{abs}}$ )	644 - 647	nm	The peak wavelength at which the dye absorbs light most efficiently. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Emission Maximum ( $\lambda_{\text{em}}$ )	661 - 669	nm	The peak wavelength of the emitted fluorescence. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	150,000	M-1cm-1	A measure of how strongly the dye absorbs light at its excitation maximum. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Fluorescence Quantum Yield ( $\eta_{\text{fl}}$ )	0.65	-	The ratio of photons emitted to photons absorbed, indicating the efficiency of fluorescence. <a href="#">[2]</a> <a href="#">[4]</a>
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	3.5	ns	The average time the molecule spends in the excited state before returning to the ground state. <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight (NHS-ester)	843	g/mol	The molecular weight of the N-hydroxysuccinimide (NHS) ester form, commonly used for labeling. <a href="#">[4]</a>
Correction Factor (CF260)	0.04	-	Used to correct for the dye's absorbance at 280 nm when determining the

concentration of a  
labeled protein.[5][6]

Correction Factor  
(CF280)

0.03 - 0.05

-

Used to correct for the  
dye's absorbance at  
280 nm when  
determining the  
concentration of a  
labeled protein.[4][5]

## Experimental Protocols

Accurate characterization of fluorescently labeled conjugates is critical for quantitative applications. The following sections detail the methodologies for measuring key photophysical parameters.

### Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield ( $\Phi_f$ ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7] A common and reliable method for determining  $\Phi_f$  is the comparative method, which involves using a well-characterized standard with a known quantum yield.[8]

Protocol:

- **Standard Selection:** Choose a fluorescence standard with absorption and emission properties similar to **ATTO 647N**.
- **Solution Preparation:** Prepare a series of dilute solutions of both the **ATTO 647N** conjugate (sample) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8]
- **Absorbance Measurement:** Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.
- **Fluorescence Measurement:** Record the fluorescence emission spectra of all solutions using a fluorometer, ensuring the same excitation wavelength and instrument settings are used for

both the sample and the standard.

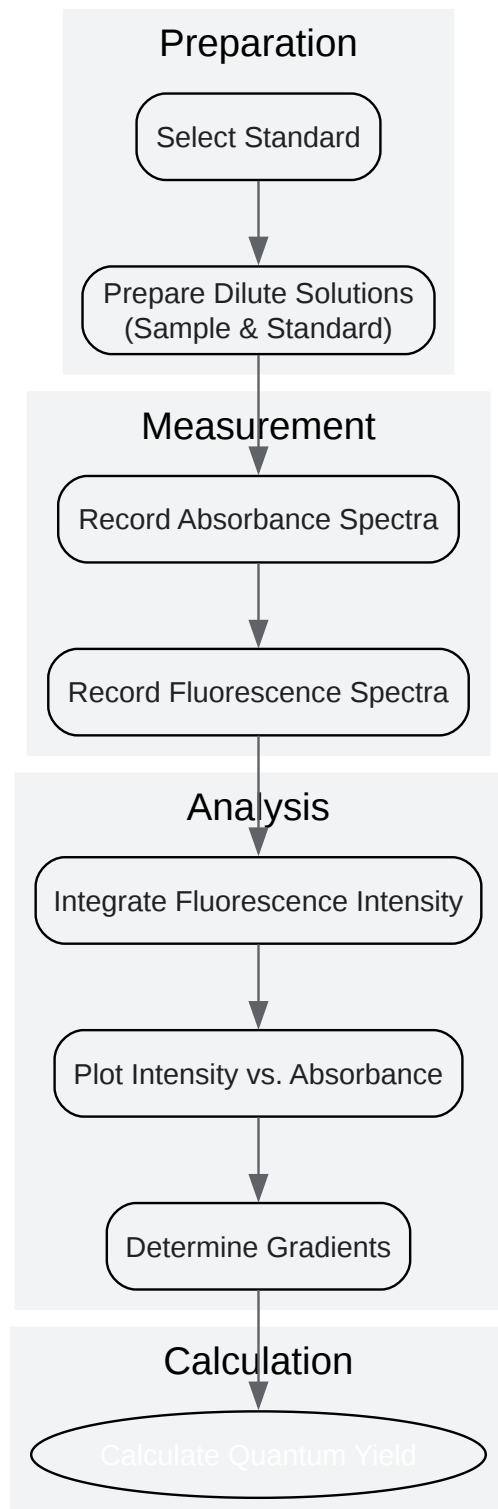
- Data Analysis:
  - Integrate the area under the fluorescence emission curve for each solution.
  - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
  - Determine the gradient (slope) of the linear fit for both plots.
- Quantum Yield Calculation: The quantum yield of the sample is calculated using the following equation:[8]

$$\Phi_f(\text{sample}) = \Phi_f(\text{std}) * (\text{Gradsample} / \text{Gradstd}) * (n_{\text{std}}^2 / n_{\text{sample}}^2)$$

Where:

- $\Phi_f$  is the fluorescence quantum yield.
- Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
- n is the refractive index of the solvent.
- The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

## Workflow for Measuring Fluorescence Quantum Yield



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Workflow for Measuring Fluorescence Quantum Yield

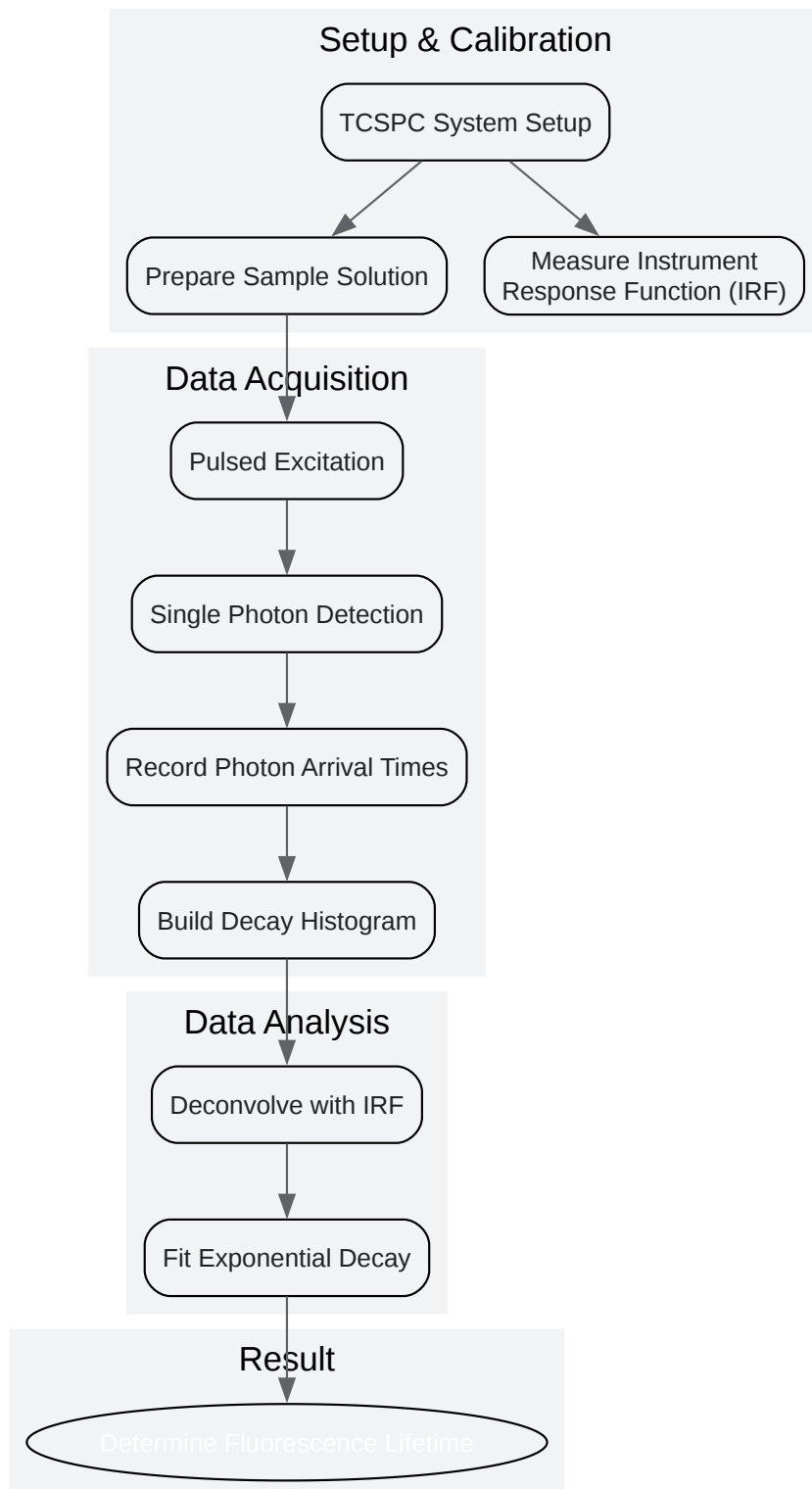
## Measurement of Fluorescence Lifetime

Fluorescence lifetime ( $\tau$ ) is the average time a fluorophore spends in the excited state before emitting a photon.<sup>[9]</sup> It is a crucial parameter for applications such as fluorescence lifetime imaging microscopy (FLIM) and Förster resonance energy transfer (FRET). Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.<sup>[10]</sup>

Protocol:

- **Instrumentation:** A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.<sup>[10]</sup>
- **Sample Preparation:** Prepare a dilute solution of the **ATTO 647N** conjugate.
- **Instrument Response Function (IRF):** Measure the IRF of the system by using a scattering solution in place of the sample. The IRF represents the time response of the instrument itself.<sup>[11]</sup>
- **Data Acquisition:**
  - Excite the sample with the pulsed light source at a high repetition rate.
  - The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.
  - The timing electronics build a histogram of the photon arrival times over many excitation cycles.
- **Data Analysis:**
  - The resulting histogram represents the fluorescence decay curve.
  - This decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s). The IRF is used in the deconvolution of the decay data to obtain an accurate lifetime value.

## Workflow for Measuring Fluorescence Lifetime (TCSPC)

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## Workflow for Measuring Fluorescence Lifetime (TCSPC)

## Determination of Degree of Labeling (DOL)

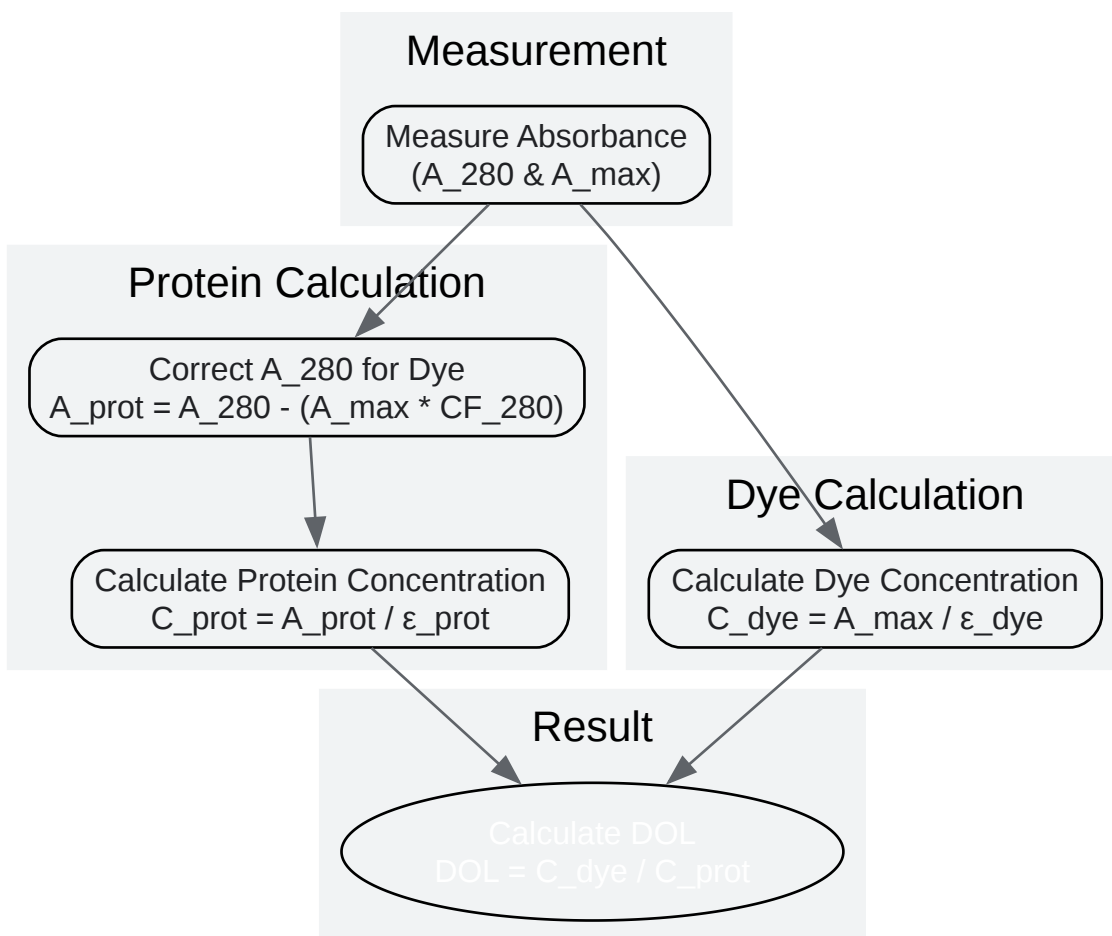
For quantitative studies using fluorescently labeled molecules, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein or nucleic acid. The DOL can be calculated using the absorbance of the conjugate at 280 nm (for protein) and the absorbance at the dye's maximum absorption wavelength.

Protocol:

- **Measure Absorbance:** Measure the absorbance of the purified conjugate solution at 280 nm ( $A_{280}$ ) and at the excitation maximum of **ATTO 647N** (~645 nm,  $A_{max}$ ).
- **Calculate Molar Concentrations:**
  - The concentration of the dye is calculated using the Beer-Lambert law:
    - $C_{dye} = A_{max} / \epsilon_{dye}$
  - The concentration of the protein is calculated by first correcting the  $A_{280}$  reading for the dye's contribution:
    - $A_{protein} = A_{280} - (A_{max} * CF_{280})$
    - $C_{protein} = A_{protein} / \epsilon_{protein}$
- **Calculate DOL:**
  - $DOL = C_{dye} / C_{protein}$



## Workflow for Determining Degree of Labeling (DOL)



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## Workflow for Determining Degree of Labeling (DOL)

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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